molecular formula C12H18BrNO B13271839 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13271839
M. Wt: 272.18 g/mol
InChI Key: BQUWGQQQCCQFJA-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position and a substituted amino group at the 6-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the amino substituent. One common method involves the bromination of 2,6-dimethylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-6-methylphenol is then subjected to a Mannich reaction with formaldehyde and 3-methylbutan-2-amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of substituted phenol derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted phenol derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized phenolic compounds.

    Reduction Reactions: Secondary or tertiary amines derived from the amino group.

Scientific Research Applications

2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 2-Bromo-2-methylbutane
  • 2-Bromo-4-methyl-6-nitrophenol

Uniqueness

2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The combination of a bromine atom, a phenol group, and a substituted amino group allows for diverse reactivity and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-bromo-6-[(3-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H18BrNO/c1-8(2)9(3)14-7-10-5-4-6-11(13)12(10)15/h4-6,8-9,14-15H,7H2,1-3H3

InChI Key

BQUWGQQQCCQFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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